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molecular formula C7H8BrNO2 B8597599 (5-Bromo-2-cyclopropyl-1,3-oxazol-4-yl)methanol

(5-Bromo-2-cyclopropyl-1,3-oxazol-4-yl)methanol

Cat. No. B8597599
M. Wt: 218.05 g/mol
InChI Key: YWXAYVLOAWDFFJ-UHFFFAOYSA-N
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Patent
US09073879B2

Procedure details

To a solution of (5-bromo-2-cyclopropyl-1,3-oxazol-4-yl)methanol (intermediate D3.1, 0.10 g, 0.46 mmol) in THF (4 ml) was added 4-carbomethoxyphenol (0.11 g, 0.69 mmol), Ph3P (0.18 g, 0.69 mmol) and DIAD (0.13 ml, 0.69 mmol). After 2 h at rt, the reaction was concentrated and purified by flash chromatography (silica, 0-35% EtOAc/hexanes) to give methyl 4-[(5-bromo-2-cyclopropyl-1,3-oxazol-4-yl)methoxy]benzoate. LCMS [M+H]+=352.2.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.11 g
Type
reactant
Reaction Step One
Name
Quantity
0.18 g
Type
reactant
Reaction Step One
Name
Quantity
0.13 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[O:6][C:5]([CH:7]2[CH2:9][CH2:8]2)=[N:4][C:3]=1[CH2:10][OH:11].[C:12]([C:16]1[CH:21]=[CH:20][C:19](O)=[CH:18][CH:17]=1)([O:14][CH3:15])=[O:13].C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.CC(OC(/N=N/C(OC(C)C)=O)=O)C>C1COCC1>[Br:1][C:2]1[O:6][C:5]([CH:7]2[CH2:8][CH2:9]2)=[N:4][C:3]=1[CH2:10][O:11][C:19]1[CH:20]=[CH:21][C:16]([C:12]([O:14][CH3:15])=[O:13])=[CH:17][CH:18]=1

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
BrC1=C(N=C(O1)C1CC1)CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(N=C(O1)C1CC1)CO
Name
Quantity
0.11 g
Type
reactant
Smiles
C(=O)(OC)C1=CC=C(C=C1)O
Name
Quantity
0.18 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Name
Quantity
0.13 mL
Type
reactant
Smiles
CC(C)OC(=O)/N=N/C(=O)OC(C)C
Name
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction was concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (silica, 0-35% EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=C(N=C(O1)C1CC1)COC1=CC=C(C(=O)OC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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